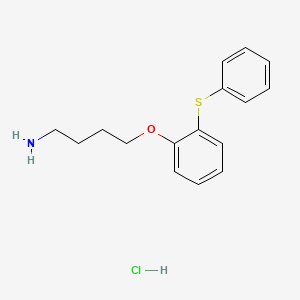
4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a phenylsulfanyl group and a phenoxy group attached to a butan-1-amine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride typically involves multiple steps:
Formation of the Phenylsulfanyl Group: This can be achieved by reacting a phenol derivative with a thiol compound under basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a halogenated butane derivative reacts with a phenol.
Formation of the Amine: The butane derivative is then reacted with ammonia or an amine under controlled conditions to form the butan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl and phenoxy groups may facilitate binding to certain receptors or enzymes, modulating their activity. The amine group can participate in hydrogen bonding or ionic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromophenylsulfanyl)butan-1-amine;hydrochloride: Similar structure but with a bromine atom instead of a phenyl group.
4-(2-Methylsulfanylphenoxy)butan-1-amine;hydrochloride: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
4-(2-Phenylsulfanylphenoxy)butan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both phenylsulfanyl and phenoxy groups may enhance its binding affinity and specificity for certain targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62232-60-4 |
|---|---|
Molecular Formula |
C16H20ClNOS |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
4-(2-phenylsulfanylphenoxy)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c17-12-6-7-13-18-15-10-4-5-11-16(15)19-14-8-2-1-3-9-14;/h1-5,8-11H,6-7,12-13,17H2;1H |
InChI Key |
RFLLULNSRHPCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2OCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















